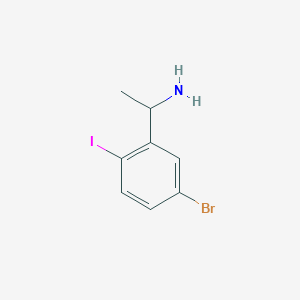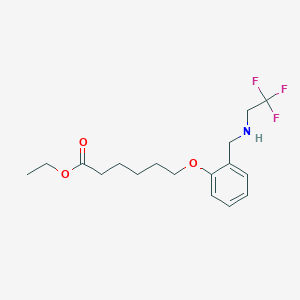
(3-Ethyl-2-methyl-phenyl)-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-2-methyl-phenyl)-methyl-amine is an organic compound belonging to the class of amines It features a phenyl ring substituted with ethyl and methyl groups, along with a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-2-methyl-phenyl)-methyl-amine typically involves the alkylation of 3-ethyl-2-methyl-aniline with formaldehyde and hydrogen in the presence of a catalyst. The reaction can be carried out under mild conditions, often using a palladium or platinum catalyst to facilitate the hydrogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as:
Raw Material Preparation: Purification of 3-ethyl-2-methyl-aniline.
Reaction: Alkylation with formaldehyde and hydrogenation.
Purification: Distillation or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-2-methyl-phenyl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3-Ethyl-2-methyl-phenyl)-methyl-amine serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of dyes, polymers, and other organic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to bioactive molecules with therapeutic properties.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and performance materials.
Mécanisme D'action
The mechanism by which (3-Ethyl-2-methyl-phenyl)-methyl-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, leading to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Ethyl-2-methyl-phenyl)-amine: Lacks the methyl group on the amine.
(3-Ethyl-2-methyl-phenyl)-ethyl-amine: Has an ethyl group instead of a methyl group on the amine.
(3-Ethyl-2-methyl-phenyl)-dimethyl-amine: Contains two methyl groups on the amine.
Uniqueness
(3-Ethyl-2-methyl-phenyl)-methyl-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
3-ethyl-N,2-dimethylaniline |
InChI |
InChI=1S/C10H15N/c1-4-9-6-5-7-10(11-3)8(9)2/h5-7,11H,4H2,1-3H3 |
Clé InChI |
LRNONPGXXXEYJK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)

![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)




![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate](/img/structure/B12067319.png)
![2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)


![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12067349.png)

